molecular formula C20H22N2O4 B1301020 2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine CAS No. 436099-76-2

2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine

Cat. No.: B1301020
CAS No.: 436099-76-2
M. Wt: 354.4 g/mol
InChI Key: FDMJALUNIGDJSZ-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine is an organic compound that features an indole moiety linked to an ethyl chain, which is further connected to a benzyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine typically involves the reaction between tryptamine and a benzyl halide derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde or other oxidized derivatives.

    Reduction: The benzyl amine group can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxaldehyde, while reduction of the benzyl amine group can produce the corresponding primary amine.

Scientific Research Applications

Chemistry

In chemistry, 2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential role as a neurotransmitter analog. It can interact with various receptors in the central nervous system, making it a valuable tool for studying neurological processes and disorders .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and analgesic agent .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The indole moiety can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors. Additionally, the benzyl amine group can interact with enzymes involved in neurotransmitter metabolism, further influencing neurological processes .

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: A naturally occurring compound with a similar indole structure.

    Serotonin: A neurotransmitter with an indole moiety, involved in regulating mood and behavior.

    Melatonin: A hormone with an indole structure, involved in regulating sleep-wake cycles.

Uniqueness

2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine is unique due to its combination of an indole moiety with a benzyl amine group. This structural feature allows it to interact with a broader range of molecular targets compared to similar compounds.

Properties

CAS No.

436099-76-2

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-[(3-methylphenyl)methyl]ethanamine;oxalic acid

InChI

InChI=1S/C18H20N2.C2H2O4/c1-14-5-4-6-15(11-14)12-19-10-9-16-13-20-18-8-3-2-7-17(16)18;3-1(4)2(5)6/h2-8,11,13,19-20H,9-10,12H2,1H3;(H,3,4)(H,5,6)

InChI Key

FDMJALUNIGDJSZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CNCCC2=CNC3=CC=CC=C32

Canonical SMILES

CC1=CC(=CC=C1)CNCCC2=CNC3=CC=CC=C32.C(=O)(C(=O)O)O

solubility

>53.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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